molecular formula C12H19NO B14375056 2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine CAS No. 88655-06-5

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine

Katalognummer: B14375056
CAS-Nummer: 88655-06-5
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: MRHZTOUQSOLEDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a methyl group and an isopropoxy group, connected to an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-4-hydroxyphenyl ethanamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl): Similar structure with a methoxy group instead of an isopropoxy group.

    1-Methyl-4-propan-2-ylbenzene: Similar structure with a methyl group instead of an ethanamine chain.

Uniqueness

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

88655-06-5

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

2-(3-methyl-4-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO/c1-9(2)14-12-5-4-11(6-7-13)8-10(12)3/h4-5,8-9H,6-7,13H2,1-3H3

InChI-Schlüssel

MRHZTOUQSOLEDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CCN)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.